Voltage-Gated Calcium Channel Blocker Activity Relative to In-Class Heterocyclyl Sulfone Comparators
The compound is disclosed as a member of a genus of voltage-gated calcium channel blockers. While specific IC50 data for this exact compound is not publicly available in a directly comparable format, the patent establishes its utility against a backdrop of structurally similar analogs. The key differentiation lies in its specific 'tetrahydrofuran-pyrazole' scaffold versus the more common 'tetrahydropyran-pyrazole' scaffolds, which are known to alter channel subtype selectivity [1].
| Evidence Dimension | Voltage-gated calcium channel (CaV) blocking activity |
|---|---|
| Target Compound Data | Identified as a representative compound within a genus of CaV blockers; specific activity data not publicly disclosed in primary literature. |
| Comparator Or Baseline | Closest structural analogs in the patent family include tetrahydropyranyl-pyrazole sulfones, which demonstrate varying CaV subtype selectivity. |
| Quantified Difference | Quantitative difference cannot be calculated for the specific compound. Difference is inferred from the patent's structure-activity relationship (SAR) which shows that replacing a tetrahydropyran with a tetrahydrofuran group alters pharmacological properties. |
| Conditions | Patent family claiming use for treatment and/or prophylaxis of pain and related disorders [1]. |
Why This Matters
This specific compound is essential for research programs investigating the SAR of heterocyclyl sulfone-based CaV blockers, where the tetrahydrofuran moiety may confer distinct off-rate or subtype selectivity properties compared to tetrahydropyran analogs.
- [1] Schunk, S. et al. Aryl substituted heterocyclyl sulfones. Patent WO2015150442A1, 2015. View Source
